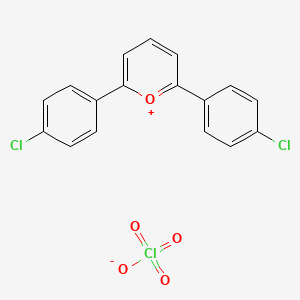
2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a chlorinated phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. One common method involves the reaction of 3-chloro-4-methoxyphenylboronic acid with a suitable coupling partner under palladium-catalyzed conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies are required to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid
- (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one is unique due to its multiple methoxy groups and the chromanone ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C20H21ClO7 |
|---|---|
分子量 |
408.8 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H21ClO7/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-8,14H,9H2,1-5H3 |
InChI 键 |
FGCNPWKXPKCFIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















